molecular formula C30H33N3O5S B1683989 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide CAS No. 925701-49-1

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Cat. No.: B1683989
CAS No.: 925701-49-1
M. Wt: 547.7 g/mol
InChI Key: SCELLOWTHJGVIC-BGYRXZFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KU-60019 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM kinase is a member of the phosphatidylinositol-3-kinase-related kinase family, which plays a critical role in regulating cell cycle checkpoints and DNA repair. KU-60019 has been shown to be highly effective in radiosensitizing human glioma cells, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

KU-60019 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of a thioxanthene derivative, which is then subjected to further chemical modifications to introduce the morpholine and pyran moieties. The final product is obtained through purification and crystallization steps .

Industrial Production Methods

Industrial production of KU-60019 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

KU-60019 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine and pyran rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a chemical compound with applications in scientific research, particularly in cancer therapy and DNA damage repair. It is a selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, playing a crucial role in modulating cellular responses to DNA damage.

Scientific Research Applications

KU-60019 is valuable in scientific research due to its role in DNA damage repair and its potential therapeutic applications in cancer treatment. The compound's applications are related to its function as an ATM kinase inhibitor.

ATM Kinase Inhibition

KU-60019 functions primarily by inhibiting ATM kinase activity, which is essential for DNA damage response and repair mechanisms. It binds to the ATP-binding pocket of ATM, preventing the phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest. The compound has a high potency in inhibiting ATM activity, with an IC50 value of 6.3 nM. The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX.

Cancer Therapy

Research has explored the potential application of KU-60019 in cancer therapy. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of KU-60019. These studies typically involve:

  • Analyzing binding affinities
  • Assessing drug-target residence time
  • Evaluating the impact of KU-60019 on downstream signaling pathways

These studies help elucidate the potential therapeutic roles this compound may play.

Mechanism of Action

KU-60019 exerts its effects by selectively inhibiting the ATM kinase. ATM kinase is activated in response to DNA double-strand breaks and plays a crucial role in initiating DNA repair processes. By inhibiting ATM kinase, KU-60019 prevents the phosphorylation of key substrates involved in DNA repair, such as H2AX and p53. This inhibition leads to increased sensitivity of cancer cells to radiation therapy, as the cells are unable to effectively repair DNA damage .

Comparison with Similar Compounds

KU-60019 is compared with other ATM kinase inhibitors, such as KU-55933, KU-59403, and CP-466722. While all these compounds target ATM kinase, KU-60019 is distinguished by its higher potency and selectivity. It has an IC50 value of 6.3 nanomolar, which is significantly lower than that of KU-55933, making it a more effective inhibitor. Additionally, KU-60019 has shown greater selectivity over other kinases, such as DNA-dependent protein kinase and ATR kinase, further highlighting its uniqueness .

List of Similar Compounds

  • KU-55933
  • KU-59403
  • CP-466722
  • AZ31
  • AZ32
  • AZD0156
  • AZD1390

Biological Activity

The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide , commonly referred to as KU-60019 , is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered significant attention in the field of cancer research due to its ability to modulate cellular responses to DNA damage, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

KU-60019 features a complex organic structure that includes a morpholine ring and a thioxanthene moiety. Its molecular formula is C27H34N4O3C_{27}H_{34}N_{4}O_{3} with a molecular weight of approximately 547.67 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting ATM kinase.

KU-60019 acts primarily by binding to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle regulation. This inhibition leads to decreased phosphorylation of critical proteins such as p53 and γ-H2AX, which are essential for the DNA damage response. The compound exhibits an IC50 value of 6.3 nM , indicating its high potency in inhibiting ATM activity.

1. DNA Damage Response

KU-60019 has been shown to enhance the sensitivity of cancer cells to radiation therapy by impairing their ability to repair DNA damage. In studies involving glioma cell lines (U87 and U1242), KU-60019 significantly radiosensitized these cells, leading to increased cytotoxicity when combined with ionizing radiation.

2. Inhibition of Cell Migration and Invasion

In addition to its effects on DNA repair, KU-60019 inhibits cell migration and invasion in glioma cells by more than 60% at certain concentrations. This suggests potential applications in preventing metastasis in cancer therapy.

3. Impact on Survival Signaling Pathways

Research indicates that KU-60019 compromises survival signaling pathways involving insulin and AKT, further supporting its role as a therapeutic agent in oncology. The disruption of these pathways can lead to enhanced apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of KU-60019 in various cancer models:

StudyCancer TypeKey Findings
GliomaRadiosensitization effect observed; IC50 = 6.3 nM for ATM inhibition
Breast CancerEnhanced sensitivity to chemotherapeutic agents when combined with KU-60019
Colorectal CancerInhibition of tumor growth in xenograft models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction conditions?

  • The synthesis of morpholine- and pyran-containing acetamides typically involves multi-step reactions. Key steps include:

  • Acylation : Introducing the acetamide group via coupling reactions with activated carboxylic acids or acyl chlorides (e.g., using Na₂CO₃ as a base in dichloromethane) .
  • Ring Formation : Cyclization of morpholine and pyran moieties under controlled temperature (e.g., 80–100°C) with catalysts like triethylamine .
  • Purification : Silica gel chromatography or recrystallization (e.g., using methanol/CH₂Cl₂ gradients) to isolate the final product .
    • Critical Parameters : Reaction time (3–24 hours), solvent polarity, and stoichiometric ratios of intermediates (e.g., acetyl chloride vs. amine precursors) significantly affect yields .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃ solvents) to confirm substituent positions and stereochemistry. Key signals include morpholine methyl groups (δ 1.2–2.2 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : ESI/APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, N, S content (e.g., deviations ≤0.3% from calculated values) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If enzyme inhibition assays show variability (e.g., IC₅₀ values ranging from nM to µM):

  • Assay Optimization : Adjust buffer pH, temperature, or cofactor concentrations to standardize conditions .
  • Structural Analysis : Use X-ray crystallography (SHELX refinement ) to identify conformational changes in the target protein-ligand complex.
  • SAR Studies : Compare analogs (e.g., replacing morpholine with thiomorpholine) to isolate key pharmacophores .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • In Silico Tools :

  • Docking Simulations : AutoDock Vina to predict binding modes with target enzymes (e.g., kinases or oxidoreductases) .
  • ADMET Prediction : SwissADME to assess logP, solubility, and CYP450 interactions. For example, reducing logP from 3.5 to 2.8 improves aqueous solubility .
    • Experimental Validation : Correlate computational results with in vitro permeability assays (e.g., Caco-2 cell models) .

Q. Methodological Challenges

Q. What experimental designs are suitable for studying this compound’s stability under varying pH conditions?

  • Design :

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours .
  • Degradation Products : Use LC-MS to identify hydrolyzed or oxidized derivatives (e.g., morpholine ring opening at pH <3) .
    • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under physiological conditions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • SHELX Workflow :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction at 100K .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement.
  • Validation : Check Flack parameter to confirm absolute configuration (e.g., 2S,6R morpholine stereochemistry) .

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCELLOWTHJGVIC-BGYRXZFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580453
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925701-49-1
Record name KU-60019
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KU-60019
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 2
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 3
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 4
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 5
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 6
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.